2-Amino-9-(3',5'-di-O-acetyl-2'-O-methyl-b-D-ribofuranosyl)-6-chloropurine
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Overview
Description
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is a synthetic compound that belongs to the class of purine analogs Purine analogs are compounds that mimic the structure of purines, which are essential components of nucleic acids (DNA and RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and ribofuranosyl intermediates.
Glycosylation: The ribofuranosyl moiety is introduced to the purine base through a glycosylation reaction, often using a Lewis acid catalyst.
Acetylation: The hydroxyl groups on the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a base.
Methylation: The 2’-hydroxyl group is selectively methylated using methyl iodide and a strong base.
Chlorination: The purine ring is chlorinated at the 6-position using a chlorinating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the amino group or the ribofuranosyl moiety.
Reduction: Reduction reactions may target the chlorinated purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified amino or ribofuranosyl groups.
Reduction: Reduced purine derivatives with altered electronic properties.
Substitution: Substituted purine analogs with diverse functional groups.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogs: Used as intermediates in the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Helps in understanding the reactivity of purine derivatives.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleic acid metabolism.
Cellular Studies: Used in studies of cellular uptake and metabolism of nucleosides.
Medicine
Antiviral Agents: Potential use as an antiviral agent due to its structural similarity to nucleosides.
Cancer Research: Investigated for its potential to inhibit cancer cell proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Biotechnology: Applied in the synthesis of modified nucleotides for biotechnological applications.
Mechanism of Action
The mechanism of action of “2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” involves its incorporation into nucleic acids or interaction with nucleic acid-processing enzymes. The compound may act as a chain terminator in DNA or RNA synthesis, or it may inhibit enzymes such as polymerases or kinases. The specific molecular targets and pathways depend on the structural modifications and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A simpler analog without the ribofuranosyl moiety.
9-(β-D-Ribofuranosyl)purine: Lacks the amino and chloro substituents.
2-Amino-9-(β-D-ribofuranosyl)purine: Similar but without the acetyl and methyl modifications.
Uniqueness
“2-Amino-9-(3’,5’-di-O-acetyl-2’-O-methyl-b-D-ribofuranosyl)-6-chloropurine” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The acetyl and methyl modifications enhance its stability and cellular uptake, while the chlorinated purine ring provides unique reactivity.
Properties
Molecular Formula |
C15H18ClN5O6 |
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Molecular Weight |
399.78 g/mol |
IUPAC Name |
[3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18ClN5O6/c1-6(22)25-4-8-10(26-7(2)23)11(24-3)14(27-8)21-5-18-9-12(16)19-15(17)20-13(9)21/h5,8,10-11,14H,4H2,1-3H3,(H2,17,19,20) |
InChI Key |
FAQUJDRYWBDRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC)OC(=O)C |
Origin of Product |
United States |
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